REACTION_CXSMILES
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[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.C(=O)([O-])[O-].[Na+].[Na+].Cl[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CN(C)C=O>[CH2:21]([O:20][C:18](=[O:19])[CH2:17][N:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1)[CH3:22] |f:1.2.3|
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Name
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Quantity
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59.5 g
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Type
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reactant
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Smiles
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N1N=NC2=C1C=CC=C2
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Name
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|
Quantity
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700 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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Quantity
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160 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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73.5 g
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Type
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reactant
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Smiles
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ClCC(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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EXTRACTION
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Details
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the residue was extracted with ethyl acetate
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Reaction Time |
17 h |
Name
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Type
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product
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Smiles
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C(C)OC(CN1N=C2C(=N1)C=CC=C2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |